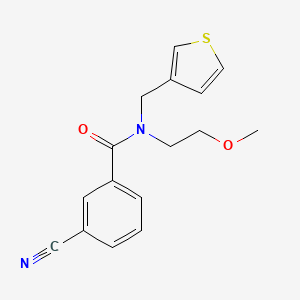

3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic compound that belongs to the class of benzamides. It is widely used in scientific research to study its mechanism of action and biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Mechanofluorochromic Properties

The study of derivatives similar to "3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide" reveals their potential in mechanofluorochromic applications. These compounds exhibit different optical properties due to distinct stacking modes, leading to applications in luminescent materials and sensors. For example, certain derivatives have been shown to undergo fluorescence switching, which is a desirable property for developing responsive materials (Qing‐bao Song et al., 2015).

Supramolecular Chemistry

Compounds with similar structural motifs to "3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide" have been investigated for their role in forming supramolecular structures. These structures are based on π-stacking surrounded by hydrogen bonding networks, suggesting applications in molecular self-assembly and the design of novel supramolecular materials (M. Lightfoot et al., 1999).

Photochromic Systems

Research on compounds containing thiophene and maleimide derivatives, similar to the core structure of "3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide," has shown potential in developing thermally irreversible photochromic systems. These systems have applications in molecular switches and data storage due to their ability to undergo reversible photocyclization, affecting their absorption bands and reactivities based on the substitution position of the thiophene ring (K. Uchida et al., 1998).

Synthesis of Heterocyclic Compounds

The reactivity of compounds with cyano and thiophenyl groups has been utilized in the synthesis of various heterocyclic compounds, offering a broad range of applications in pharmaceuticals and agrochemicals. For instance, reactions involving thiophene derivatives have led to the development of thieno[2,3-d]pyrimidine derivatives, which have shown significant biological activity (F. M. Abdelrazek et al., 2008).

Molecular Structural Analysis

Research involving molecular structural analysis of similar benzamide derivatives highlights their potential in understanding molecular interactions, which can be crucial for designing compounds with targeted properties. Such studies often employ techniques like X-ray diffraction and DFT calculations to elucidate the structure-activity relationships, paving the way for the development of novel materials with specific functionalities (S. Demir et al., 2015).

Eigenschaften

IUPAC Name |

3-cyano-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-20-7-6-18(11-14-5-8-21-12-14)16(19)15-4-2-3-13(9-15)10-17/h2-5,8-9,12H,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBPPMRDKITHME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2945376.png)

![N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2945388.png)

![2-chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2945389.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2945392.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone](/img/structure/B2945393.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2945395.png)

![3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2945397.png)

![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/no-structure.png)